![molecular formula C14H14IN3O2 B14622961 N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 57191-26-1](/img/structure/B14622961.png)
N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features an iodopyridinyl group attached to a phenyl ring, which is further connected to a dimethylurea moiety. The presence of iodine and the specific arrangement of functional groups contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves a multi-step process. One common method includes the following steps:
Formation of the Iodopyridinyl Intermediate: The starting material, 2-chloropyridine, undergoes iodination using iodine and a suitable oxidizing agent to form 6-iodopyridine.
Coupling with Phenol: The 6-iodopyridine is then reacted with 4-hydroxyphenyl under basic conditions to form the 4-[(6-iodopyridin-2-yl)oxy]phenyl intermediate.
Urea Formation: Finally, the intermediate is treated with dimethylamine and a suitable coupling reagent to form N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. The iodine atom and the phenyl ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The dimethylurea moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea: Similar structure but with a bromine atom instead of iodine.
N’-{4-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea: Contains a chlorine atom instead of iodine.
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea: Features a fluorine atom in place of iodine.
Uniqueness
The presence of the iodine atom in N’-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea imparts unique reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and polarizability can enhance interactions with specific molecular targets, making this compound particularly valuable in certain applications.
Properties
CAS No. |
57191-26-1 |
|---|---|
Molecular Formula |
C14H14IN3O2 |
Molecular Weight |
383.18 g/mol |
IUPAC Name |
3-[4-(6-iodopyridin-2-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C14H14IN3O2/c1-18(2)14(19)16-10-6-8-11(9-7-10)20-13-5-3-4-12(15)17-13/h3-9H,1-2H3,(H,16,19) |
InChI Key |
MPCRHZFUVCFDFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


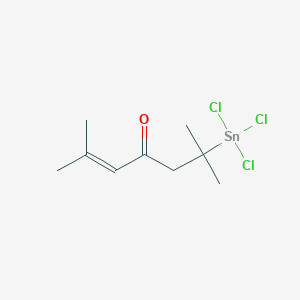
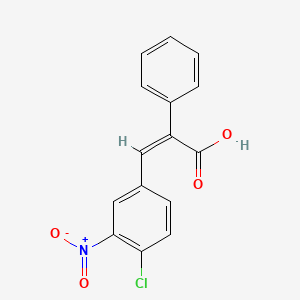
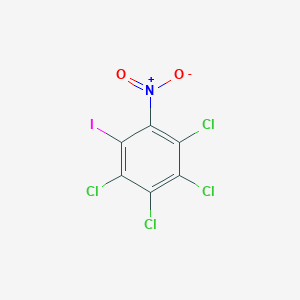

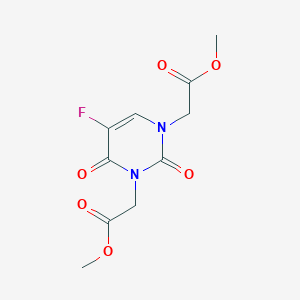
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)


methanone](/img/structure/B14622956.png)

![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
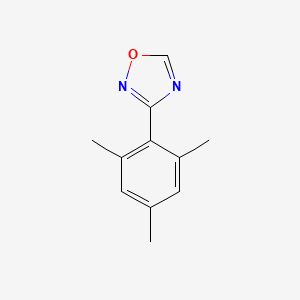
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)

